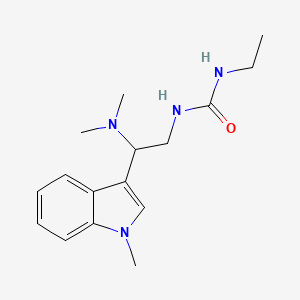

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea

Description

This compound is a urea derivative featuring a dimethylaminoethyl group attached to a 1-methylindole moiety. For instance, and describe methods for indole functionalization and urea formation, which may apply here. The 1-methyl group on the indole likely enhances metabolic stability compared to unsubstituted indoles, as seen in other pharmacologically active indole derivatives .

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O/c1-5-17-16(21)18-10-15(19(2)3)13-11-20(4)14-9-7-6-8-12(13)14/h6-9,11,15H,5,10H2,1-4H3,(H2,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUAPOVYVRWJQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC(C1=CN(C2=CC=CC=C21)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, which is known for its significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Structural Features:

- Indole Moiety : Associated with various biological activities.

- Dimethylamino Group : Enhances solubility and biological interaction.

- Urea Linkage : Plays a critical role in receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The indole structure allows it to bind effectively to serotonin receptors, which are implicated in mood regulation and other physiological processes.

Antiviral Activity

Research has indicated that compounds with indole structures exhibit antiviral properties. For instance, studies suggest that derivatives of indole can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that similar compounds could induce apoptosis in cancer cells by activating caspase pathways .

Neuroprotective Effects

Given the presence of the dimethylamino group, the compound may also exhibit neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions typically starting from readily available indole derivatives. Variations of this compound have been synthesized to explore the structure-activity relationship (SAR), leading to the development of more potent analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

M64HCl (1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea hydrochloride)

- Key Differences: Replaces the 1-methylindole with a pyridin-4-yl group and introduces a morpholino-trifluoromethylphenyl substituent on the urea.

- Implications : The pyridine ring may enhance water solubility compared to the lipophilic indole. The trifluoromethyl group in M64HCl could improve target binding affinity via hydrophobic interactions, as observed in its role as a FAK activator (). However, the absence of the indole moiety may reduce interactions with indole-binding pockets in enzymes or receptors .

1,3-Dimethyl-1-((2-(3-methylbutanoyl)-1-tosyl-1H-indol-3-yl)methyl)urea ()

- Key Differences: Incorporates a tosyl (p-toluenesulfonyl) protective group on the indole nitrogen and a 3-methylbutanoyl substituent at the 2-position of the indole.

- Implications: The tosyl group may hinder metabolic deactivation but reduce bioavailability due to increased molecular weight.

1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea ()

- Key Differences: Uses a 2-methylphenyl group instead of ethylurea and lacks the dimethylamino substitution.

- The 2-methylphenyl group may enhance aromatic stacking but reduce solubility .

(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one ()

- Key Differences: Replaces the urea with an enone system but retains the dimethylaminoindole motif.

- Implications: The enone group enables Michael addition reactions, which could confer reactivity in biological systems. However, the lack of a urea linkage eliminates hydrogen-bonding opportunities critical for target recognition in urea-based therapeutics .

Comparative Data Table

Research Findings and Implications

- Structural Flexibility: The target compound’s urea linkage and dimethylaminoethyl group offer a balance of hydrogen-bonding and cationic interactions, making it a candidate for targeting proteins like kinases or GPCRs.

- Metabolic Stability : The 1-methylindole moiety likely reduces oxidative metabolism compared to unsubstituted indoles, as seen in other indole derivatives (e.g., sumatriptan analogs in ) .

- Limitations: Lack of reported biological data for the target compound necessitates further in vitro profiling. By contrast, M64HCl’s FAK activation highlights the impact of trifluoromethyl and morpholino groups on potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.